Fecosterol plays a crucial role in the cell membrane of yeast, contributing to its structure and fluidity. Research suggests it acts as a secondary sterol, produced under specific conditions like stress or nutrient limitations []. By studying the changes in fecosterol levels, researchers can gain insights into the yeast's physiological response to environmental challenges, potentially leading to improved fermentation processes or the development of stress-resistant strains for industrial applications [, ].
The unique role of fecosterol in the fungal cell membrane has made it a potential target for developing new antifungal drugs. Researchers are investigating compounds that can disrupt the biosynthesis or function of fecosterol, potentially leading to the development of novel antifungal therapies to combat drug-resistant fungal infections.
Recent studies have explored the link between fecosterol and thermotolerance, the ability of an organism to withstand high temperatures. Research suggests that altering the sterol composition, including increasing fecosterol levels, can enhance the thermotolerance of yeast strains. This finding has potential implications for optimizing industrial fermentation processes that require high temperatures [].
Fecosterol is classified as a 3beta-sterol with a molecular formula of C28H46O. It possesses a 5alpha-ergostane skeleton characterized by a methylidene group at C-24 and double bonds at the C-8 and C-24(28) positions . This compound is biosynthetically derived from zymosterol through a methylation reaction catalyzed by sterol C24 methyltransferase (ERG6), marking a unique step in the sterol biosynthetic pathway in fungi .
Fecosterol participates in various metabolic reactions, particularly within the sterol biosynthesis pathway. Notably, it can be converted to episterol through specific enzymatic reactions . The conversion of fecosterol to episterol represents one of the key transformations in the fungal sterol biosynthetic pathway.
Fecosterol exhibits several biological activities, primarily related to its role in cellular membranes. It contributes to membrane fluidity and stability, which are crucial for cell function. Additionally, fecosterol has been studied for its potential effects on cell signaling pathways and its role in the regulation of gene expression in fungi .
The synthesis of fecosterol can be achieved through several methods:
Fecosterol has various applications, particularly in research related to fungal biology and sterol metabolism. Its role as a precursor in the biosynthesis of more complex sterols makes it valuable in studies aimed at understanding fungal physiology and potential antifungal targets. Additionally, fecosterol's structural properties are of interest in pharmaceutical research for developing new therapeutic agents targeting sterols.
Studies have indicated that fecosterol interacts with various cellular components and pathways. Its presence affects the fluidity and permeability of fungal cell membranes, influencing how cells respond to environmental stressors . Furthermore, fecosterol's interactions with specific proteins involved in signaling pathways highlight its potential regulatory roles within cellular processes.
Several compounds share structural similarities with fecosterol. Below is a comparison highlighting their uniqueness:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Cholesterol | C27H46O | Primary sterol in animals; crucial for membrane integrity. |
| Ergosterol | C28H44O | Major sterol in fungi; plays a role similar to cholesterol. |
| Zymosterol | C27H46O | Precursor to fecosterol; involved in sterol biosynthesis. |
| Sitosterol | C28H48O | Plant sterol; important for plant cell membranes. |
Fecosterol is unique due to its specific methylation at C-24 and the presence of double bonds that differentiate it from other sterols like ergosterol and cholesterol. Its unique structure allows it to perform specialized functions within fungal cells that are not observed in plant or animal sterols.
Fecosterol (CAS: 516-86-9) is a 3β-sterol with a 5α-ergostane skeleton characterized by a methylidene group at C-24 and double bonds at the C-8 and C-24(28) positions. The molecular formula of fecosterol is C28H46O with a molecular weight of 398.67 g/mol.
The systematic IUPAC name is (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. Alternative names include 24-methylene-5alpha-cholest-8-en-3beta-ol, delta-8(24),28-ergostadienol, and (3β,5α)-ergosta-8,24(28)-dien-3-ol.
The compound has seven defined stereocenters, which contribute to its specific three-dimensional structure and biological activity. Its structural characteristics place it in the class of ergosterols and derivatives, which are steroids based on the 3β-hydroxylated ergostane skeleton.
| Property | Value |
|---|---|
| Molecular Formula | C28H46O |
| Molecular Weight | 398.67 g/mol |
| CAS Registry Number | 516-86-9 |
| IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| InChI | InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 |
| InChIKey | SLQKYSPHBZMASJ-QKPORZECSA-N |
| SMILES | CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC@@HO)C)C |